3-Methoxytyrosine is one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis. Patients are usually detected in infancy due to developmental delay, hypotonia, and extrapyramidal movements. Diagnosis is based on an abnormal neurotransmitter metabolite profile in CSF and reduced AADC activity in plasma. 3-methoxytyrosine is elevated in CSF, plasma, and urine. (A3381, A3382, A3383).
3-Methoxytyrosine
CAS No.: 7636-26-2
Cat. No.: VC21336847
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 7636-26-2 |
---|---|
Molecular Formula | C10H13NO4 |
Molecular Weight | 211.21 g/mol |
IUPAC Name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) |
Standard InChI Key | PFDUUKDQEHURQC-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Appearance | Off-White to Pale Beige Solid |
Melting Point | >213°C |
Chemical Structure and Properties
3-Methoxytyrosine belongs to the class of organic compounds known as tyrosine derivatives. Its chemical structure features a methoxy group at the 3-position of the tyrosine molecule, which distinguishes it from related compounds. The compound has both phenolic and amino acid properties, contributing to its biological activity and metabolic fate.
Structural Identification
3-Methoxytyrosine has precise chemical identifiers that allow for its unambiguous recognition in scientific literature and databases. The formal IUPAC name for this compound is 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which describes its atomic arrangement and functional groups . Its molecular structure includes a phenyl ring with hydroxyl and methoxy substituents, as well as an amino acid moiety that contributes to its biological properties and interactions within physiological systems.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that influence its behavior in biological systems and analytical procedures. These properties are essential for understanding its pharmacokinetics and developing detection methods.
Table 1: Physical and Chemical Properties of 3-Methoxytyrosine
The physical state of 3-methoxytyrosine as an off-white to yellow powder affects its handling in laboratory settings and pharmaceutical preparations . Its predicted pKa value of 2.24±0.20 indicates its acid-base behavior, which influences its solubility in different media and its interactions with biological systems . The recommended storage conditions at 2-8°C suggest sensitivity to temperature and potential degradation at higher temperatures, which has implications for sample preparation and analytical procedures .
Biochemical Role and Metabolism
3-Methoxytyrosine serves as a significant biochemical intermediate in several metabolic pathways, particularly those involving catecholamine neurotransmitters. Understanding its formation and subsequent metabolism provides insights into neurological function and pathophysiology.
Formation and Biosynthesis
3-Methoxytyrosine is primarily formed from L-DOPA through a methylation reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT) . This enzymatic modification alters the biological activity of L-DOPA and represents a significant metabolic pathway in catecholamine metabolism. The formation of 3-methoxytyrosine occurs in various tissues, including the brain, where it can influence neurotransmitter systems and neuronal function through direct and indirect mechanisms.
The biosynthetic pathway begins with L-DOPA, which undergoes O-methylation at the 3-position of its catechol structure. This reaction requires S-adenosylmethionine (SAM) as a methyl donor and is regulated by the activity level and genetic variants of COMT. The rate of 3-methoxytyrosine formation can be affected by various factors, including the availability of L-DOPA, COMT activity, and the concentration of cofactors necessary for the methylation reaction.
Metabolic Fate
Once formed, 3-methoxytyrosine undergoes further metabolism or elimination from the body. Its presence in biological fluids, particularly plasma and urine, makes it a valuable biomarker for assessing dopaminergic system activity and detecting certain pathological conditions. The compound's metabolic stability allows for its detection and quantification in clinical samples, contributing to its utility as a diagnostic indicator.
Biological Activity and Pharmacology
The physiological effects of 3-methoxytyrosine extend beyond its role as a metabolite, with evidence suggesting direct actions on cellular systems and neuronal function. These biological activities contribute to both normal physiology and pathological states.
Neuronal Effects
Research has demonstrated that 3-methoxytyrosine can influence neuronal survival and function. Studies have shown that at concentrations of 10 and 100 μM, 3-methoxytyrosine inhibits the neuroprotective effects of L-DOPA in primary rat mesencephalic dopaminergic neurons . This finding suggests that the compound may modulate the balance between beneficial and potentially harmful effects of L-DOPA, which has implications for understanding and managing Parkinson's disease treatment.
The inhibitory effect on neuroprotection may involve interference with antioxidant mechanisms or alterations in signaling pathways that regulate neuronal survival. This biological activity highlights the complex interactions between L-DOPA, its metabolites, and the cellular mechanisms that maintain neuronal health in the context of neurodegenerative disorders.
Clinical Significance and Biomarker Role
3-Methoxytyrosine serves as an important biomarker in several clinical contexts, providing valuable information for diagnosis, monitoring, and research in neurological and metabolic disorders.
Biomarker for Enzymatic Deficiencies
One of the most significant clinical applications of 3-methoxytyrosine is its role as a biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis . Chronically elevated levels of 3-methoxytyrosine in biological fluids indicate impaired conversion of L-DOPA to dopamine due to AADC deficiency, allowing for diagnostic identification of this rare genetic disorder.
The compound has also been linked to other inborn metabolic disorders, including sepiapterin reductase deficiency, which affects tetrahydrobiopterin metabolism and subsequently dopamine synthesis . Monitoring 3-methoxytyrosine levels can provide insights into the severity of these conditions and help evaluate the effectiveness of therapeutic interventions aimed at restoring neurotransmitter balance.
Association with Neurological Disorders
3-Methoxytyrosine has been found to be associated with several neurological conditions, including certain forms of epilepsy, particularly early-onset, vitamin B6-dependent seizures and disorders related to pyridoxamine 5'-phosphate oxidase deficiency . These associations highlight the compound's relevance in understanding the biochemical underpinnings of neurological dysfunction and identifying potential therapeutic targets.
The presence and concentration of 3-methoxytyrosine in these disorders reflect alterations in amino acid metabolism and neurotransmitter systems. Measuring its levels can contribute to differential diagnosis and inform treatment decisions, particularly in complex cases where multiple biochemical pathways may be affected.
Analytical Methods for Detection and Quantification
The accurate measurement of 3-methoxytyrosine in biological samples is crucial for its utility as a biomarker and for research purposes. Several analytical techniques have been developed to detect and quantify this compound with high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) represents the gold standard for 3-methoxytyrosine analysis. This technique combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, allowing for highly specific and sensitive detection.
A validated LC-MS/MS method has been developed that achieves exceptional sensitivity for 3-methoxytyrosine analysis, with capabilities comparable to those used for related compounds like metanephrine and normetanephrine . This method employs solid phase extraction (SPE) procedures to extract the analytes and remove plasma interferences, resulting in clean samples suitable for accurate quantification . The analytical performance demonstrates excellent reproducibility with coefficient of variation (CV) values less than 6% for all compounds analyzed .
Sample Preparation and Analysis Parameters
Effective sample preparation is critical for accurate 3-methoxytyrosine analysis. Typical procedures involve protein precipitation or solid phase extraction to isolate the compound from biological matrices. These purification steps minimize interferences and enhance detection sensitivity.
The calibration curves for 3-methoxytyrosine analysis typically display excellent linearity, with R² values greater than 0.999, allowing for accurate quantification across a wide concentration range . This analytical performance ensures reliable results for both research applications and clinical diagnostics, contributing to the compound's utility as a biomarker for various conditions.
Research Findings and Future Directions
Current research on 3-methoxytyrosine continues to expand our understanding of its biological roles and clinical applications. Several recent studies have provided new insights into its significance in health and disease.
Interactions with L-DOPA Therapy
Research has indicated that 3-methoxytyrosine may affect the efficacy of L-DOPA therapy in Parkinson's disease. Studies have shown that it inhibits the neuroprotective effects of L-DOPA, potentially compromising some of the beneficial aspects of this standard treatment . This finding suggests that strategies to manage 3-methoxytyrosine levels might enhance the therapeutic benefits of L-DOPA while reducing adverse effects.
Further investigation is needed to determine the optimal approach for balancing L-DOPA administration and 3-methoxytyrosine formation. Such research could lead to improved treatment protocols for Parkinson's disease and other conditions requiring dopaminergic modulation, potentially through the combined use of L-DOPA and COMT inhibitors to regulate the metabolic conversion to 3-methoxytyrosine.
To address this deficiency, researchers have developed a rapid protein precipitation method and LC-HRMS analysis using an IMTAKT Intrada amino acid column for the quantitative analysis of 3-methoxytyrosine in equine plasma . This method achieved a lower limit of quantification of 5 ng/mL, enabling effective monitoring of this biomarker . Through extensive reference population profiling involving 1,129 samples, researchers proposed a conservative threshold for plasma 3-methoxytyrosine of 1,000 ng/mL at a 99.995% confidence level . This application demonstrates the expanding utility of 3-methoxytyrosine analysis beyond clinical diagnostics into regulatory and sports medicine contexts.
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